Cas no 850904-08-4 (2-(4-bromophenyl)methyl-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one)

2-(4-Bromophenyl)methyl-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one is a brominated tetrahydroisoquinoline derivative with potential applications in pharmaceutical and organic synthesis. Its structural features, including the 4-bromophenyl and butoxy substituents, make it a versatile intermediate for the development of bioactive compounds. The compound exhibits stability under standard conditions and offers synthetic flexibility due to its reactive functional groups. Its well-defined molecular architecture allows for precise modifications, facilitating its use in medicinal chemistry research, particularly in the exploration of CNS-targeting agents or enzyme inhibitors. The product is characterized by high purity and consistent performance, meeting rigorous research and industrial standards.
2-(4-bromophenyl)methyl-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one structure
850904-08-4 structure
Product name:2-(4-bromophenyl)methyl-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one
CAS No:850904-08-4
MF:C20H22BrNO2
MW:388.298184871674
CID:6318828
PubChem ID:2151874

2-(4-bromophenyl)methyl-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-(4-bromophenyl)methyl-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one
    • 2-[(4-bromophenyl)methyl]-5-butoxy-3,4-dihydroisoquinolin-1-one
    • AKOS024583050
    • F0556-0008
    • 2-(4-bromobenzyl)-5-butoxy-3,4-dihydroisoquinolin-1(2H)-one
    • 2-[(4-bromophenyl)methyl]-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one
    • 850904-08-4
    • Inchi: 1S/C20H22BrNO2/c1-2-3-13-24-19-6-4-5-18-17(19)11-12-22(20(18)23)14-15-7-9-16(21)10-8-15/h4-10H,2-3,11-14H2,1H3
    • InChI Key: ZQAJOJQKSCULJV-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1)CN1C(C2C=CC=C(C=2CC1)OCCCC)=O

Computed Properties

  • Exact Mass: 387.08339g/mol
  • Monoisotopic Mass: 387.08339g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 6
  • Complexity: 408
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.8
  • Topological Polar Surface Area: 29.5Ų

2-(4-bromophenyl)methyl-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F0556-0008-25mg
2-[(4-bromophenyl)methyl]-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one
850904-08-4 90%+
25mg
$109.0 2023-05-17
Life Chemicals
F0556-0008-10mg
2-[(4-bromophenyl)methyl]-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one
850904-08-4 90%+
10mg
$79.0 2023-05-17
Life Chemicals
F0556-0008-4mg
2-[(4-bromophenyl)methyl]-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one
850904-08-4 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0556-0008-5μmol
2-[(4-bromophenyl)methyl]-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one
850904-08-4 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0556-0008-30mg
2-[(4-bromophenyl)methyl]-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one
850904-08-4 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0556-0008-40mg
2-[(4-bromophenyl)methyl]-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one
850904-08-4 90%+
40mg
$140.0 2023-05-17
Life Chemicals
F0556-0008-50mg
2-[(4-bromophenyl)methyl]-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one
850904-08-4 90%+
50mg
$160.0 2023-05-17
Life Chemicals
F0556-0008-10μmol
2-[(4-bromophenyl)methyl]-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one
850904-08-4 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0556-0008-3mg
2-[(4-bromophenyl)methyl]-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one
850904-08-4 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0556-0008-15mg
2-[(4-bromophenyl)methyl]-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one
850904-08-4 90%+
15mg
$89.0 2023-05-17

Additional information on 2-(4-bromophenyl)methyl-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one

Recent Advances in the Study of 2-(4-bromophenyl)methyl-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one (CAS: 850904-08-4)

The compound 2-(4-bromophenyl)methyl-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one (CAS: 850904-08-4) has recently garnered significant attention in the field of chemical biology and medicinal chemistry. This tetrahydroisoquinoline derivative has shown promising potential in various therapeutic applications, particularly in the modulation of specific biological pathways. Recent studies have focused on its synthesis, pharmacological properties, and mechanism of action, providing valuable insights for drug development and biomedical research.

One of the key areas of investigation has been the compound's role as a potential inhibitor of certain enzymatic targets. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate its binding affinity and selectivity. Preliminary results suggest that 2-(4-bromophenyl)methyl-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one exhibits a high degree of specificity for its target, making it a promising candidate for further optimization and preclinical studies.

In addition to its inhibitory properties, recent studies have explored the compound's pharmacokinetic profile. Investigations into its absorption, distribution, metabolism, and excretion (ADME) have revealed favorable characteristics, such as good oral bioavailability and metabolic stability. These findings are critical for assessing its potential as a lead compound in drug discovery programs.

Another notable advancement is the development of novel synthetic routes for 2-(4-bromophenyl)methyl-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one. Researchers have optimized reaction conditions to improve yield and purity, addressing previous challenges in large-scale production. These improvements are expected to facilitate further biological evaluation and translational research.

Despite these promising developments, challenges remain in fully understanding the compound's therapeutic potential. Ongoing studies are focused on elucidating its off-target effects and potential toxicity, which are crucial for ensuring its safety and efficacy in clinical applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate progress in this area.

In conclusion, 2-(4-bromophenyl)methyl-5-butoxy-1,2,3,4-tetrahydroisoquinolin-1-one (CAS: 850904-08-4) represents a compelling area of research in chemical biology and medicinal chemistry. Its unique structural features and promising biological activity make it a valuable candidate for further investigation. Continued research efforts will be essential to unlock its full potential and translate these findings into therapeutic applications.

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